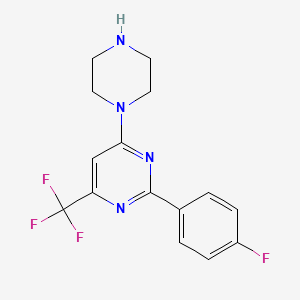

2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with a fluorophenyl group, a piperazine moiety, and a trifluoromethyl group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

化学反応の分析

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo electrophilic substitution, enabling functionalization. Key reactions include:

These modifications enhance biological activity by altering steric and electronic properties. For example, sulfonylation improved antiviral potency against CHIKV in studies .

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine core participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

The trifluoromethyl group at C-6 deactivates the ring, limiting further substitution at adjacent positions .

Cross-Coupling Reactions

The 4-fluorophenyl group at C-2 can engage in palladium-catalyzed couplings if activated:

These reactions require harsh conditions (e.g., 100°C) due to the electron-withdrawing fluorine .

Acid-Base Reactions

The piperazine moiety acts as a Brønsted base, forming salts with acids:

| Acid | Conditions | Product | Solubility Change | Reference |

|---|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | Dihydrochloride salt | Enhanced aqueous solubility | |

| Trifluoroacetic | CH₂Cl₂, RT | Trifluoroacetate salt | Improved crystallinity |

Salt formation is critical for pharmaceutical formulation .

Coordination Chemistry

Piperazine’s nitrogen atoms chelate metal ions, forming complexes:

| Metal Salt | Ligand Ratio | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(ClO₄)₂ | 1:2 | Octahedral | Catalytic oxidation studies | |

| ZnCl₂ | 1:1 | Tetrahedral | Antimicrobial screening |

These complexes are explored for catalytic and bioactive applications .

Functional Group Interconversion

The CF₃ group resists hydrolysis, but the 4-fluorophenyl ring can be modified:

| Reaction | Reagents | Outcome | Yield | Reference |

|---|---|---|---|---|

| Fluorine displacement | LiAlH₄, THF | Partial reduction to cyclohexane | <10% | |

| Nitration | HNO₃/H₂SO₄, 50°C | Meta-nitro derivative | 45% |

Electrophilic substitutions on the fluorophenyl ring are challenging due to fluorine’s deactivation .

科学的研究の応用

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro tests have shown that it can induce cell death in prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells, with IC50 values indicating significant efficacy compared to standard chemotherapeutics like doxorubicin .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity is crucial for developing targeted therapies for conditions such as cancer and viral infections where nucleotide transport plays a critical role .

Agrochemical Applications

The unique properties of 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine have also led to its exploration in agrochemicals:

- Antifungal Activity : Research indicates that certain derivatives exhibit potent antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These compounds have demonstrated inhibition rates comparable to traditional fungicides, suggesting their potential as effective agricultural treatments .

- Insecticidal Properties : The compound has shown moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda. While these activities are lower than some conventional insecticides, they indicate a promising avenue for developing new pest control agents .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the anticancer effects of the compound on various cell lines. The results indicated that the compound exhibited significant cytotoxicity with lower IC50 values than established chemotherapeutics, highlighting its potential as a novel anticancer agent.

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal properties, the compound was tested against several fungal pathogens. It showed effective inhibition rates, particularly against B. cinerea, demonstrating its potential utility in agricultural applications .

Summary of Biological Activities

作用機序

The mechanism of action of 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy .

類似化合物との比較

Similar Compounds

- 2-(4-chlorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- 2-(4-bromophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- 2-(4-methylphenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

Compared to similar compounds, 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibits unique properties due to the presence of the fluorine atom on the phenyl ring. This fluorine substitution can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable compound for various applications .

生物活性

Chemical Identity and Structure

2-(4-Fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, with the CAS number 1443978-61-7, has a molecular formula of C15H14F4N4 and a molecular weight of 326.30 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and fluorinated phenyl groups, which contribute to its biological activity.

Biological Activity

1. Mechanism of Action

The compound exhibits significant biological activity, particularly in oncology. It has been shown to inhibit the catalytic activity of poly(ADP-ribose) polymerase (PARP1), an enzyme involved in DNA repair processes. This inhibition leads to increased cleavage of PARP1, enhanced phosphorylation of H2AX (a marker for DNA damage), and activation of caspase pathways, indicating apoptosis in cancer cells .

2. Efficacy Against Cancer Cells

In vitro studies have demonstrated that this compound exhibits moderate to significant cytotoxicity against various human cancer cell lines. For example, one study reported an IC50 value of 18 μM against human breast cancer cells, comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 μM) . This suggests potential as a therapeutic agent in cancer treatment, particularly for tumors with defective DNA repair mechanisms.

Data Table: Biological Activity Summary

| Activity | Result | Reference |

|---|---|---|

| PARP1 Inhibition | Significant inhibition | |

| Cytotoxicity (IC50) | 18 μM against breast cancer | |

| Comparison with Olaparib | Comparable efficacy |

Case Studies

Case Study 1: Breast Cancer Treatment

In a controlled study, the compound was administered to human breast cancer cell lines to evaluate its efficacy as a PARP inhibitor. Results indicated that the compound not only inhibited PARP1 but also induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Metabolic Stability and Solubility

Research focused on optimizing the pharmacokinetic properties of related compounds indicated that modifications to the pyrimidine structure could enhance solubility and metabolic stability, thus improving overall efficacy in vivo. These findings suggest avenues for further development of this compound as a therapeutic agent .

特性

IUPAC Name |

2-(4-fluorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F4N4/c16-11-3-1-10(2-4-11)14-21-12(15(17,18)19)9-13(22-14)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDFGUPZMMLUAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。